Methyl 5-amino-6-methylnicotinate
Overview
Description
Methyl 5-amino-6-methylnicotinate: is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Reduction: Reduction reactions can convert the compound to 6-methylpyridine-3-carboxylic acid or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Nicotinic Acid Derivatives: Oxidation products include nicotinic acid and its esters.
Reduced Forms: Reduction products include 6-methylpyridine-3-carboxylic acid and its derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted pyridines.
Mechanism of Action
The mechanism by which Methyl 5-amino-6-methylnicotinate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Nicotinic Acid (Niacin): A closely related compound with similar biological activity.
6-Methylpyridine-3-carboxylic Acid: A structural analog without the ester group.
Other Pyridine Derivatives: Various pyridine derivatives with different substituents on the ring.
Uniqueness: Methyl 5-amino-6-methylnicotinate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
methyl 5-amino-6-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCRBANAHKLKBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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